molecular formula C19H14N6O2 B12577740 3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- CAS No. 195615-41-9

3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-

Cat. No.: B12577740
CAS No.: 195615-41-9
M. Wt: 358.4 g/mol
InChI Key: SKYTXWXCOMRACL-UHFFFAOYSA-N
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Description

3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- is a synthetic organic compound with the molecular formula C19H14N6O2. It is characterized by the presence of an acridine core substituted with amino groups at positions 3 and 6, and an azo group linking a nitrophenyl moiety at position 4. This compound is known for its vibrant color and has applications in various fields including dye manufacturing and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by azo coupling with 3,6-diaminoacridine. The reaction conditions often require acidic media to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through intercalation with DNA, disrupting the DNA synthesis process. This intercalation can lead to mutations and inhibit the replication of microorganisms, making it useful as an antimicrobial agent. The molecular targets include the DNA strands, and the pathways involved are related to DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    3,6-Diaminoacridine: Known for its use as an antiseptic and bacteriostatic agent.

    Proflavine: Another acridine derivative used in wound dressings for its antimicrobial properties.

    Acriflavine: Used as a disinfectant and in biological staining.

Uniqueness

3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- is unique due to its azo linkage, which imparts distinct chemical and physical properties such as color and reactivity. This makes it particularly valuable in applications requiring specific dye characteristics and in research focused on azo compounds .

Properties

CAS No.

195615-41-9

Molecular Formula

C19H14N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(4-nitrophenyl)diazenyl]acridine-3,6-diamine

InChI

InChI=1S/C19H14N6O2/c20-13-3-1-11-9-12-2-8-16(21)19(18(12)22-17(11)10-13)24-23-14-4-6-15(7-5-14)25(26)27/h1-10H,20-21H2

InChI Key

SKYTXWXCOMRACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2N=C4C=C(C=CC4=C3)N)N)[N+](=O)[O-]

Origin of Product

United States

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